1,1,2,3,4-Pentachlorobuta-1,3-diene
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Overview
Description
1,1,2,3,4-Pentachlorobuta-1,3-diene is a chlorinated hydrocarbon with the molecular formula C₄HCl₅. It is a colorless liquid with a high degree of chlorination, making it a unique compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobuta-1,3-diene can be synthesized through the chlorination of butadiene. The reaction typically involves the addition of chlorine gas (Cl₂) to 1,3-butadiene under controlled conditions, such as low temperature and the presence of a catalyst like ferric chloride (FeCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where butadiene is continuously fed with chlorine gas. The reaction is monitored to ensure the desired degree of chlorination, and the product is purified through distillation to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3,4-Pentachlorobuta-1,3-diene undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound.
Substitution: Halogenation reactions with additional chlorine or bromine can further substitute hydrogen atoms.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Further halogenation can lead to higher chlorinated derivatives.
Scientific Research Applications
1,1,2,3,4-Pentachlorobuta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which 1,1,2,3,4-pentachlorobuta-1,3-diene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, interacting with oxidizing agents to form new products. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1,3,4,4-Pentachloro-1,3-butadiene
(3Z)-1,1,2,3,4-Pentachlorobuta-1,3-diene
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Properties
CAS No. |
21484-04-8 |
---|---|
Molecular Formula |
C4HCl5 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
(3Z)-1,1,2,3,4-pentachlorobuta-1,3-diene |
InChI |
InChI=1S/C4HCl5/c5-1-2(6)3(7)4(8)9/h1H/b2-1- |
InChI Key |
LMCCPYJNBKRUNQ-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(=C(Cl)Cl)Cl)\Cl)\Cl |
Canonical SMILES |
C(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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